3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide
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Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
Compounds containing pyrazolyl and oxadiazolyl groups, such as those related to the specified chemical structure, are frequently explored for their unique reactivity and potential in synthesizing complex molecular architectures. For example, research by Palombo et al. (2019) on palladium(II) chloride complexes with related ligands demonstrates the versatility of these moieties in forming supramolecular structures through hydrogen-bonded chains and cyclic dimers, which are crucial for developing advanced materials and catalysts (Palombo et al., 2019).
Antidepressant Activity
Although the request specifically excludes drug use and dosage information, it is worth mentioning that compounds structurally related to the query compound have been investigated for their biological activities. For instance, Bailey et al. (1985) explored the antidepressant potential of similar compounds, revealing the importance of the pyrazole moiety in modulating biological activity, highlighting the broader relevance of these structural features in drug discovery (Bailey et al., 1985).
Antimicrobial and Insecticidal Potentials
The synthesis and application of pyrazole and oxadiazole derivatives for antimicrobial and insecticidal purposes have been a subject of interest. Deohate and Palaspagar (2020) synthesized pyrimidine linked pyrazole derivatives and evaluated their insecticidal and antibacterial potential, showcasing the applicability of such compounds in agriculture and medicine (Deohate & Palaspagar, 2020).
Ligand Chemistry and Material Science
The potential of pyrazolyl and oxadiazolyl compounds as ligands in material science is significant. Their ability to form complex structures with metals can lead to materials with novel properties, useful in catalysis, molecular recognition, and more. The study by Roman (2013) on generating a structurally diverse library of compounds via alkylation and ring closure reactions underlines the synthetic versatility and potential application of these moieties in creating new materials (Roman, 2013).
Properties
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-10-12(11(2)20-19-10)6-7-14(23)17-9-15-18-16(21-24-15)13-5-4-8-22(13)3/h4-5,8H,6-7,9H2,1-3H3,(H,17,23)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYCQGZMVLXYJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2=NC(=NO2)C3=CC=CN3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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